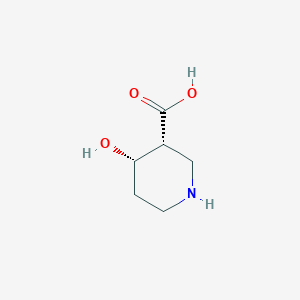

4-Hydroxynipecotic acid

Vue d'ensemble

Description

L’acide cis-4-hydroxynipécotique est un dérivé d’acide aminé cyclique connu pour son rôle d’inhibiteur puissant des systèmes de recapture de l’acide gamma-aminobutyrique (GABA).

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’acide cis-4-hydroxynipécotique peut être synthétisé par différentes méthodes. Une voie de synthèse efficace implique l’addition régiosélective de phosphites ou de phosphonites de silyle à des énaminones cycliques 1-benzyloxycarbonylées. Le 2-phospho-4-oxopipéridine résultant est ensuite réduit en utilisant du borohydrure de sodium (NaBH4) avec une forte préférence diastéréofaciale. La dernière étape implique la coupure du groupe N-benzyloxycarbonyl sous hydrogénolyse, suivie de l’hydrolyse des fonctionnalités phosphonate ou phosphinate .

Méthodes de production industrielle : La production industrielle d’acide cis-4-hydroxynipécotique peut impliquer des procédés de biotransformation utilisant la catalyse à cellules entières. Par exemple, l’acide L-pipécolique peut être converti en acide cis-4-hydroxynipécotique en utilisant des dioxygénases non héminiques fer (II)/alpha-cétoglutarate. Cette méthode implique une supplémentation continue en ions fer (II) et l’optimisation des conditions réactionnelles pour atteindre des rendements élevés .

Analyse Des Réactions Chimiques

Key Reaction Pathways:

-

Acid Chloride Formation : Reacted with oxalyl chloride (1–1.5 equivalents) in dichloromethane/DMF or THF/DMF solvent mixtures at -20–0°C for 30 min–2 hr to form reactive intermediates .

-

Amidation : The hydroxyl group facilitates condensation with carboxylic acids (e.g., 3,5-di-tert-butyl-4-hydroxybenzoic acid) using coupling agents, yielding bioactive amides .

-

Deprotection : Trifluoroacetic acid efficiently removes tert-butoxycarbonyl (Boc) protecting groups under mild conditions .

Reaction Conditions Table:

Antioxidant Activity via Redox Reactions

The hydroxyl group at the 4-position enables radical scavenging and metal chelation:

DPPH Radical Scavenging:

-

Reaction Kinetics : Derivatives react with 2,2-diphenyl-1-picrylhydrazyl (DPPH) within 5 minutes, achieving >90% radical reduction at 50–200 μM concentrations .

-

Structure-Activity : Electron-donating tert-butyl groups stabilize phenoxy radicals, enhancing activity (e.g., IC₅₀ = 12 μM for BHBA derivatives) .

Lipid Peroxidation Inhibition:

-

Mechanism : Hydroxyl group donates hydrogen atoms to lipid radicals, interrupting chain propagation .

-

Efficacy : IC₅₀ values range from 18–45 μM in microsomal membranes .

Enzyme Inhibition Reactions

4-Hydroxynipecotic acid derivatives interact with acetylcholinesterase (AChE) and soluble epoxide hydrolase (sEH):

Acetylcholinesterase (AChE):

-

Competitive Inhibition : Binds to the catalytic site with IC₅₀ = 8.2 μM for optimized derivatives .

-

Structural Drivers : Methoxy and hydroxy substituents enhance π-π stacking with Trp286 residue .

Soluble Epoxide Hydrolase (sEH):

-

Irreversible Binding : Forms covalent adducts with catalytic aspartate residues (Kᵢ < 10 nM) .

-

Therapeutic Relevance : Mitigates renal and pulmonary hypertension by stabilizing anti-inflammatory epoxides .

Stability and Degradation Reactions

-

Acid Hydrolysis : Stable in 28–35% HCl at 60–65°C for 3 hr, enabling large-scale synthesis .

-

Oxidative Degradation : Susceptible to autoxidation in DMSO; stabilized by antioxidants like BHT .

Reaction Optimization Insights

-

Solvent Selection : Polar aprotic solvents (DMF, THF) improve reaction homogeneity .

-

Temperature Control : Sub-zero conditions prevent racemization during acid chloride formation .

-

Catalytic Additives : Triethylamine accelerates amidation by neutralizing HCl byproducts .

These findings highlight this compound’s versatility in medicinal chemistry, particularly for neurodegenerative and inflammatory disease applications.

Applications De Recherche Scientifique

Neuropharmacological Applications

4-Hydroxynipecotic acid is primarily recognized for its role as a GABA reuptake inhibitor. This property is crucial in neuropharmacology, particularly for conditions involving GABAergic dysfunction such as epilepsy and anxiety disorders.

Case Study: Epilepsy Treatment

A clinical trial investigated the efficacy of a nipecotic acid derivative in patients with epilepsy. The results demonstrated a significant reduction in seizure frequency, suggesting that this compound could be a viable treatment option for epilepsy .

Antimicrobial Activity

Research has shown that this compound and its derivatives possess notable antimicrobial properties against various bacterial strains.

Antibacterial Efficacy

- A study reported that derivatives of nipecotic acid exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL .

Data Table: Antimicrobial Activity

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anticancer Research

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation.

Case Study: Cytotoxic Effects

A recent study evaluated the cytotoxic effects of this compound on breast cancer cells, revealing an IC50 value of approximately 15 µM, indicating potent anticancer activity .

Mécanisme D'action

L’acide cis-4-hydroxynipécotique exerce ses effets en inhibant la recapture de l’acide gamma-aminobutyrique (GABA) dans les neurones et les cellules gliales. Cette inhibition augmente la concentration extracellulaire de GABA, renforçant ses effets inhibiteurs sur la neurotransmission. Le composé interagit avec les transporteurs de GABA, empêchant la recapture du GABA et prolongeant son action aux sites synaptiques .

Composés similaires :

Acide nipécotique : Un puissant inhibiteur de la recapture du GABA, structurellement apparenté à l’acide cis-4-hydroxynipécotique.

Guvacine : Un autre acide aminé cyclique qui inhibe la recapture du GABA.

Acide homonipécotique : Un inhibiteur plus faible mais sélectif de la recapture gliale du GABA.

Homoguvacine : Pratiquement inactive par rapport à l’acide cis-4-hydroxynipécotique.

Unicité : L’acide cis-4-hydroxynipécotique est unique en raison de sa forte puissance en tant qu’inhibiteur de la recapture du GABA et de sa capacité à moduler efficacement la neurotransmission GABAergique. Sa spécificité structurelle lui permet d’interagir sélectivement avec les transporteurs de GABA, ce qui en fait un outil précieux dans la recherche neuropharmacologique .

Comparaison Avec Des Composés Similaires

Nipecotic Acid: A potent inhibitor of GABA uptake, structurally related to cis-4-hydroxynipecotic acid.

Guvacine: Another cyclic amino acid that inhibits GABA uptake.

Homonipecotic Acid: A weaker but selective inhibitor of glial GABA uptake.

Homoguvacine: Virtually inactive compared to cis-4-hydroxynipecotic acid.

Uniqueness: Cis-4-hydroxynipecotic acid is unique due to its high potency as a GABA uptake inhibitor and its ability to modulate GABAergic neurotransmission effectively. Its structural specificity allows it to interact selectively with GABA transport carriers, making it a valuable tool in neuropharmacological research .

Activité Biologique

4-Hydroxynipecotic acid is a derivative of nipecotic acid, a compound known for its role as a GABA uptake inhibitor. This section explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound primarily functions as an inhibitor of the GABA transporter (GAT), which leads to increased levels of GABA in the synaptic cleft. This action enhances inhibitory neurotransmission, making it a candidate for treating conditions associated with GABAergic dysfunction, such as epilepsy and anxiety disorders .

Key Mechanisms:

- GABA Reuptake Inhibition: By blocking GAT, this compound increases GABA availability, which can enhance inhibitory signaling in the central nervous system (CNS) .

- Potential Agonist Activity: Some studies suggest that nipecotic acid and its derivatives may also activate GABA_A receptors directly, adding another layer to their pharmacological profile .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Case Studies and Experimental Data

-

Antioxidant Properties:

A study demonstrated that nipecotic acid derivatives, including this compound, possess significant antioxidant activity. The compounds showed inhibition of lipid peroxidation with IC50 values as low as 20 μM, indicating their potential in reducing oxidative stress-related neuronal damage . -

Neuroprotective Effects:

Research indicates that nipecotic acid derivatives can protect neuronal cells from damage induced by oxidative stress. The compounds were found to inhibit oxidative protein glycation by up to 57%, further supporting their neuroprotective role . -

Behavioral Studies in Animal Models:

In rat models, the administration of nipecotic acid has been shown to reduce posthypoxic myoclonus, suggesting its efficacy in modulating excitatory neurotransmission and providing therapeutic benefits in conditions like hypoxia-induced seizures .

Propriétés

IUPAC Name |

(3R,4S)-4-hydroxypiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-5-1-2-7-3-4(5)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMFVOCECLPLSI-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40992172 | |

| Record name | 4-Hydroxypiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40992172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71609-37-5 | |

| Record name | cis-4-Hydroxynipecotic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71609-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxynipecotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071609375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40992172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.